3-Aminoazetidine-3-carboxylic acid hydrochloride
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Overview
Description
3-Aminoazetidine-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C4H8N2O2·HCl. It is a white crystalline solid that is soluble in water. This compound is known for its stability at room temperature but decomposes at higher temperatures. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoazetidine-3-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of azetidine with a suitable amino acid derivative. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminoazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted azetidine derivatives.
Scientific Research Applications
3-Aminoazetidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Aminoazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Aminoazetidine-3-carboxylic acid: The non-hydrochloride form of the compound.
3-Hydroxyazetidine-3-carboxylic acid: A hydroxylated derivative with different chemical properties.
N-Methyl-3-aminoazetidine-3-carboxylic acid: A methylated derivative with distinct reactivity.
Uniqueness
3-Aminoazetidine-3-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high solubility. Its unique structure also allows for specific interactions in biochemical assays and potential therapeutic applications.
Properties
IUPAC Name |
3-aminoazetidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-4(3(7)8)1-6-2-4;/h6H,1-2,5H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHZQSXOGXIZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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